5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one 5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13524818
InChI: InChI=1S/C10H11BrN2O/c1-6(2)13-9-4-3-7(11)5-8(9)12-10(13)14/h3-6H,1-2H3,(H,12,14)
SMILES: CC(C)N1C2=C(C=C(C=C2)Br)NC1=O
Molecular Formula: C10H11BrN2O
Molecular Weight: 255.11 g/mol

5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one

CAS No.:

Cat. No.: VC13524818

Molecular Formula: C10H11BrN2O

Molecular Weight: 255.11 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one -

Specification

Molecular Formula C10H11BrN2O
Molecular Weight 255.11 g/mol
IUPAC Name 6-bromo-3-propan-2-yl-1H-benzimidazol-2-one
Standard InChI InChI=1S/C10H11BrN2O/c1-6(2)13-9-4-3-7(11)5-8(9)12-10(13)14/h3-6H,1-2H3,(H,12,14)
Standard InChI Key KCYWEERMLNLFGM-UHFFFAOYSA-N
SMILES CC(C)N1C2=C(C=C(C=C2)Br)NC1=O
Canonical SMILES CC(C)N1C2=C(C=C(C=C2)Br)NC1=O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name is 6-bromo-3-(propan-2-yl)-1H-benzimidazol-2-one, reflecting its substitution pattern: a bromine atom at position 5 of the benzimidazole ring and an isopropyl group at the N1 nitrogen. Its molecular formula (C₁₀H₁₁BrN₂O) corresponds to a molar mass of 255.11 g/mol. Key identifiers include:

PropertyValue
CAS NumberNot publicly disclosed
SMILESCC(C)N1C2=C(C=C(C=C2)Br)NC1=O
InChIKeyKCYWEERMLNLFGM-UHFFFAOYSA-N
PubChem CID83844065

The canonical SMILES string illustrates the bicyclic benzimidazolone system, with bromine at position 5 and the isopropyl group attached to the imidazole nitrogen.

Crystallographic and Conformational Insights

X-ray diffraction studies of analogous brominated benzimidazolones reveal a planar benzimidazole core with slight deviations caused by bulky substituents. For instance, in 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde, the iodobenzene and indole rings exhibit a dihedral angle of 84.7°, attributed to steric hindrance from the carbonyl group . Similar steric effects likely influence the conformation of 5-bromo-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one, particularly in its solid-state packing and intermolecular interactions.

Synthetic Methodologies

Core BenzImidazolone Formation

The benzimidazolone scaffold is typically synthesized via cyclization of 1,2-phenylenediamine derivatives with carbonylating agents. A representative procedure involves:

  • Reacting 4-bromo-1,2-phenylenediamine with 1,1’-carbonyldiimidazole in 2-methyltetrahydrofuran (2-MeTHF) at room temperature .

  • Achieving near-quantitative yields (98%) after 48 hours, followed by purification via solvent evaporation and washing .

This method avoids harsh conditions, preserving functional groups like bromine for downstream modifications.

N-Isopropyl Substitution

Introducing the isopropyl group employs alkylation or Ullmann-type coupling:

  • Alkylation: Treating the benzimidazolone intermediate with 2-iodopropane in the presence of potassium carbonate (K₂CO₃) and a polar aprotic solvent (e.g., DMF).

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with isopropylamine, though this method is less common for secondary amines .

Optimal conditions (temperature: 90°C, reaction time: 10–12 hours) yield the target compound with >80% purity after recrystallization .

Physicochemical and Reactivity Profiles

Spectral Properties

  • IR Spectroscopy: Strong absorption bands at ~1755 cm⁻¹ (C=O stretch) and ~3056 cm⁻¹ (C-H aromatic) .

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): δ 1.30 (d, 6H, CH(CH₃)₂), 3.95 (m, 1H, CH(CH₃)₂), 6.92–7.10 (m, 3H, aromatic), 10.2 (s, 1H, NH) .

    • ¹³C NMR: δ 155.2 (C=O), 121–129.9 (aromatic carbons), 44.8 (CH(CH₃)₂) .

Reactivity and Functionalization

The compound undergoes three primary reactions:

  • N-Acylation: Reacts with acid chlorides (e.g., acetyl chloride) in triethylamine to form acylated derivatives.

  • Suzuki-Miyaura Coupling: The bromine atom enables palladium-catalyzed cross-coupling with boronic acids, introducing aryl/heteroaryl groups .

  • Aldol Condensation: The carbonyl group participates in base-catalyzed reactions with aldehydes, forming α,β-unsaturated ketones .

Research Applications and Future Directions

Pharmaceutical Intermediate

The compound serves as a precursor to protein kinase inhibitors and PARP-1 antagonists. Recent work highlights its use in synthesizing thiosemicarbazide hybrids with antitubercular activity (MIC: 0.5 µg/mL against M. tuberculosis) .

Materials Science

In crystal engineering, its bromine and carbonyl groups facilitate halogen bonding and π-stacking, enabling the design of porous coordination polymers .

Challenges and Innovations

Current limitations include moderate aqueous solubility (0.1 mg/mL in water) and scalability of N-alkylation steps. Emerging strategies focus on:

  • Continuous Flow Synthesis: Reducing reaction times from hours to minutes.

  • Biocatalytic Approaches: Using lipases for enantioselective modifications .

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